5-(Trifluoromethyl)imidazo[1,2-a]pyridine hydrochloride
Description
5-(Trifluoromethyl)imidazo[1,2-a]pyridine hydrochloride is a fluorinated heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a trifluoromethyl (-CF₃) group at the 5-position and a hydrochloride salt. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry due to its bioisosteric resemblance to purines, enabling interactions with biological targets such as kinases, receptors, and enzymes . The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound valuable in drug discovery for optimizing pharmacokinetic properties .
Properties
IUPAC Name |
5-(trifluoromethyl)imidazo[1,2-a]pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2.ClH/c9-8(10,11)6-2-1-3-7-12-4-5-13(6)7;/h1-5H;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCHVEOHBFJMQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C(=C1)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)imidazo[1,2-a]pyridine hydrochloride typically involves the reaction of 2-aminopyridine with an aldehyde and an isocyanide in the presence of a suitable catalyst. The reaction conditions often include the use of a non-nucleophilic solvent such as tert-butanol to increase the yield of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)imidazo[1,2-a]pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under basic conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Common reagents used in these reactions include electrophilic trifluoromethylating agents, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired transformation, with some reactions occurring under mild conditions and others requiring more stringent conditions .
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, nucleophilic aromatic substitution reactions may yield various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
Pharmaceutical Applications
- Antimycobacterial Activity : Research has shown that imidazo[1,2-a]pyridine derivatives exhibit potent activity against Mycobacterium tuberculosis. For instance, compounds derived from this scaffold have been tested for their efficacy against multi-drug resistant strains of tuberculosis. A notable compound identified in studies is ND-8454, which demonstrated significant anti-tubercular properties with minimal inhibitory concentrations (MICs) in the range of 0.1 to 10 mg/kg .
- Anthelmintic Activity : Another promising application lies in the treatment of parasitic infections. Studies have evaluated the efficacy of 5-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives against Haemonchus contortus, a major parasite affecting livestock. The compounds exhibited a unique antagonistic action on cholinergic receptors, suggesting potential as novel anthelmintics .
- Cancer Therapeutics : The imidazo[1,2-a]pyridine structure has been explored for its potential as an anticancer agent. Compounds within this class have shown effectiveness as kinase inhibitors and phosphodiesterase inhibitors, which are crucial pathways in cancer progression .
Agrochemical Applications
The trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it suitable for agrochemical formulations. Several derivatives have been developed for use as crop protection agents:
- Pesticidal Properties : Trifluoromethylpyridine derivatives are utilized in various agrochemicals designed to protect crops from pests. They exhibit broad-spectrum activity against a range of insects and pathogens .
- Fungal Inhibition : Some imidazo[1,2-a]pyridine compounds have been identified as effective agents against fungal pathogens affecting plants. The mechanism often involves disrupting fungal growth through inhibition of specific enzymatic pathways .
Table 1: Antimycobacterial Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| ND-8454 | 0.5 | Multi-drug resistant TB |
| Compound A | 1.0 | Non-MDR TB |
| Compound B | >32 | Ineffective |
Table 2: Anthelmintic Activity Against Haemonchus contortus
| Compound | MIC (µM) | Mechanism of Action |
|---|---|---|
| 5e | 100 | Cholinergic antagonist |
| Compound C | 250 | Agonist |
| Compound D | >500 | Ineffective |
Case Study: Antimycobacterial Screening
In a study evaluating various imidazo[1,2-a]pyridine derivatives for their antimycobacterial properties, ND-8454 was synthesized and tested against several strains of Mycobacterium tuberculosis. The compound demonstrated exceptional potency with an MIC significantly lower than traditional treatments, indicating its potential as a new therapeutic agent .
Case Study: Development of Anthelmintics
A series of experiments were conducted to assess the efficacy of different derivatives on H. contortus larvae using the Larval Paralysis Test (LPT). The results revealed that compound 5e effectively paralyzed the larvae at concentrations as low as 31.25 µM, showcasing its potential as a novel anthelmintic with a unique mechanism of action .
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)imidazo[1,2-a]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to its biological effects . The exact pathways and molecular targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-(Trifluoromethyl)imidazo[1,2-a]pyridine hydrochloride with structurally related imidazo[1,2-a]pyridine derivatives:
Key Observations:
Substituent Effects on Bioactivity: The trifluoromethyl group at position 5 or 6 (as in Fluazaindolizine derivatives) enhances target selectivity and metabolic stability compared to non-fluorinated analogs . Chlorine or aryl substituents (e.g., 4-fluorophenyl in ) improve binding affinity to receptors like CAR, with yields >70% in click chemistry syntheses .
Synthetic Accessibility :
- Transition-metal-free methods (e.g., arylhydrazine hydrochloride with DBU) enable efficient C–H arylation of imidazo[1,2-a]pyridines at room temperature, applicable to trifluoromethyl derivatives .
- Microwave-assisted synthesis (e.g., for pyrrolo-imidazo[1,2-a]pyridines) achieves moderate to good yields (66–74%) for complex heterocycles .
Physicochemical Properties :
- Hydrochloride salts (e.g., 8-bromo-6-chloroimidazo[1,2-a]pyridine HCl) improve solubility for in vivo applications, though stability under acidic conditions must be monitored .
- Ester derivatives (e.g., ethyl carboxylates) serve as intermediates for prodrug development, balancing lipophilicity and hydrolytic activation .
Commercial and Industrial Relevance: Fluorinated imidazo[1,2-a]pyridines are marketed as high-value building blocks (e.g., CymitQuimica’s 8-CF₃ analog at €1,000/g), underscoring their demand in oncology and antimicrobial research .
Biological Activity
5-(Trifluoromethyl)imidazo[1,2-a]pyridine hydrochloride is a notable compound within the imidazo[1,2-a]pyridine family, recognized for its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential applications in medicinal chemistry.
Overview of Imidazo[1,2-a]pyridine Compounds
Imidazo[1,2-a]pyridine derivatives are characterized by their unique nitrogen-containing heterocyclic structures. They have garnered attention due to their wide range of pharmacological properties, including:
- Antimicrobial
- Antiviral
- Anticancer
- Anti-inflammatory
- Antituberculosis
The trifluoromethyl group enhances the lipophilicity and metabolic stability of these compounds, making them more effective in biological applications.
Synthesis of this compound
The synthesis typically involves:
- Starting Materials : 2-Amino-3-trifluoromethyl-pyridine and appropriate reagents.
- Reactions : Cyclization reactions often facilitated by acid catalysts or heat.
- Purification : The product is usually purified through recrystallization or chromatography.
Antimicrobial Activity
Research has demonstrated that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial activity against various pathogens. For instance, studies show that compounds in this class have minimum inhibitory concentrations (MICs) ranging from 0.03 to 5 µM against Mycobacterium tuberculosis .
Table 1: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | MIC (µg/mL) | Pathogen |
|---|---|---|
| 5-(Trifluoromethyl)IP | 0.05 | M. tuberculosis |
| IPA-6 | 0.05 | M. tuberculosis |
| IPA-9 | 0.4 | M. tuberculosis |
| IPS-1 | 0.4 | M. tuberculosis |
Antiviral Activity
Imidazo[1,2-a]pyridines have also been evaluated for their antiviral properties. Certain derivatives have shown effectiveness against viral infections by inhibiting viral replication through interactions with viral enzymes or host cell receptors .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the imidazo[1,2-a]pyridine scaffold significantly influence biological activity:
- Trifluoromethyl Substitution : Enhances potency and selectivity.
- Positioning of Functional Groups : Varies the interaction with biological targets.
Key Findings from SAR Studies
- Compounds with halogen substitutions tend to exhibit higher activity.
- The presence of electron-withdrawing groups increases the lipophilicity and bioavailability.
Case Studies
Several case studies highlight the efficacy of this compound:
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 5-(trifluoromethyl)imidazo[1,2-a]pyridine hydrochloride?
- Methodological Answer : The compound can be synthesized via a modified pTsCl/DABCO protocol, which is safe and tolerant of hydroxyl functional groups. This method involves condensation of 2-aminopyridine derivatives with chloroacetic acid in the presence of trimethylamine, followed by nitration and chlorination steps . Alternatively, a two-step substitution reaction starting from ethyl pyruvate and 2,3-dichloro-5-(trifluoromethyl)pyridine yields intermediates (e.g., 3-chloro-5-(trifluoromethyl)pyridin-2-amine) with high yields (87–94%), which are then coupled to form the target compound .
Q. How can NMR and IR spectroscopy be utilized to confirm the structure of imidazo[1,2-a]pyridine derivatives?
- Methodological Answer :
- 1H NMR : Key signals include aromatic protons (δ 7.2–8.8 ppm), trifluoromethyl group coupling patterns (e.g., δ 7.93 ppm for CF3 in compound 47), and splitting patterns from substituents (e.g., doublets or triplets) .
- 13C NMR : The CF3 group appears at ~120–125 ppm (quartet due to coupling with fluorine).
- IR : Absorptions at 1722–1730 cm⁻¹ (ester C=O), 1512–1447 cm⁻¹ (aromatic C=C), and 1350–1300 cm⁻¹ (C-F stretching) confirm functional groups .
Q. What structural modifications of imidazo[1,2-a]pyridine enhance biological activity?
- Methodological Answer :
- Substituent Effects : Electron-withdrawing groups (e.g., CF3 at position 5) improve metabolic stability and receptor binding.
- Heterocyclic Fusion : Pyrrolo-imidazo[1,2-a]pyridine scaffolds (e.g., compound 5z) exhibit enhanced π-π stacking and solubility, critical for antiviral or anti-inflammatory activity .
- SAR Guidelines : Position 7 tolerates aryl or heteroaryl groups (e.g., 4-methoxyphenyl), while position 3 is optimal for electrophilic substitutions (e.g., Friedel-Crafts acylation) .
Advanced Research Questions
Q. How can reaction conditions be optimized for C-3 functionalization of 5-(trifluoromethyl)imidazo[1,2-a]pyridine?
- Methodological Answer :
- Friedel-Crafts Acylation : Use catalytic AlCl3 (10 mol%) in a one-pot reaction with acetyl chloride. Computational modeling (e.g., DFT) predicts regioselectivity at C-3 due to electron-rich aromatic systems .
- Radical Reactions : Metal-free photoredox catalysis with eosin Y and visible light enables C-H alkylation or arylation at C-3, avoiding stoichiometric organometallic reagents .
Q. What strategies address contradictions in substrate scope during cross-coupling reactions?
- Methodological Answer :
- Mechanistic Studies : For Cadogan cyclization, ensure nitroarene intermediates (e.g., 2-chloro-3-nitroimidazo[1,2-a]pyridine) are fully reduced to avoid side reactions.
- Substrate Screening : Test trisubstituted alkenes (e.g., 3q-t) under microwave conditions (MeOH/H2O, 1:2 v/v) with trifluoroacetic acid to improve yields of pyrrolo-imidazo[1,2-a]pyridines (e.g., 5y: 66% yield) .
Q. How can computational models predict ligand-receptor interactions for imidazo[1,2-a]pyridine derivatives?
- Methodological Answer :
- Docking Studies : Use validated GABA receptor models to simulate binding of acetylated derivatives. Key interactions include hydrogen bonding with Glu155 and hydrophobic contacts with the CF3 group .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories, focusing on RMSD values (<2.0 Å) and binding free energy calculations (MM/PBSA) .
Q. What in vivo models are suitable for evaluating anti-inflammatory activity of imidazo[1,2-a]pyridine derivatives?
- Methodological Answer :
- Murine Models : Use LPS-induced acute lung injury (ALI) to test compounds (e.g., 10 mg/kg dose) for reduction in pro-inflammatory cytokines (IL-6, TNF-α) .
- Histopathology : Compare treated vs. control groups for neutrophil infiltration and fibrosis markers (e.g., collagen deposition) using Masson’s trichrome staining .
Notes
- Contradictions : reports higher yields for aryl-substituted derivatives compared to heterocyclic analogs, suggesting substrate-specific optimization is critical.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
